molecular formula C11H15BrN2O2 B255250 N-(4-bromophenyl)-N'-butoxyurea

N-(4-bromophenyl)-N'-butoxyurea

Cat. No. B255250
M. Wt: 287.15 g/mol
InChI Key: ZXTPHXRDXYMCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N'-butoxyurea, commonly referred to as BBUB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBUB is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

BBUB has been extensively studied for its potential applications in various fields. In the field of medicine, BBUB has been shown to have antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In the field of agriculture, BBUB has been shown to have herbicidal activity and can be used as a selective herbicide. BBUB has also been studied for its potential use in the synthesis of other compounds.

Mechanism of Action

BBUB exerts its effects by inhibiting the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses, and their inhibition can lead to a decrease in the activity of the nervous system. BBUB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
BBUB has been shown to have various biochemical and physiological effects. In animal studies, BBUB has been shown to decrease the activity of acetylcholinesterase and butyrylcholinesterase in the brain, leading to a decrease in the activity of the nervous system. BBUB has also been shown to decrease the activity of topoisomerase II in cancer cells, leading to a decrease in cell division and proliferation.

Advantages and Limitations for Lab Experiments

BBUB has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of various enzymes, making it a useful tool for studying the activity of these enzymes. BBUB also has potential applications in various fields, including medicine and agriculture. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for BBUB. One direction is the synthesis of BBUB derivatives with improved activity and reduced toxicity. Another direction is the study of BBUB's potential use in treating other diseases, such as Parkinson's disease. BBUB can also be studied for its potential use in the synthesis of other compounds with useful applications. Overall, BBUB has significant potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

BBUB can be synthesized using various methods, and one of the most common methods is the reaction of 4-bromophenyl isocyanate with butylamine. The reaction is carried out in anhydrous ethanol, and the product is purified using column chromatography. Another method involves the reaction of 4-bromophenyl isocyanate with butyl carbamate in the presence of a catalyst. The product is then purified using recrystallization.

properties

Product Name

N-(4-bromophenyl)-N'-butoxyurea

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

1-(4-bromophenyl)-3-butoxyurea

InChI

InChI=1S/C11H15BrN2O2/c1-2-3-8-16-14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15)

InChI Key

ZXTPHXRDXYMCEU-UHFFFAOYSA-N

SMILES

CCCCONC(=O)NC1=CC=C(C=C1)Br

Canonical SMILES

CCCCONC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.